molecular formula C17H19NO3 B14860833 (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

(1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No.: B14860833
M. Wt: 285.34 g/mol
InChI Key: UZZYURWORKFYHJ-AWEZNQCLSA-N
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Description

The compound (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a complex organic molecule with significant interest in various scientific fields. It is known for its unique structural features, including a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic compounds with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a substituted benzaldehyde with an amine to form an imine, followed by reduction to yield the tetrahydroisoquinoline core. The specific conditions, such as the choice of reducing agent and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The exact methods used can depend on the scale of production and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

The compound (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature and solvent, are chosen based on the specific reaction and desired outcome .

Major Products Formed

The major products formed from these reactions can vary widely. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions can introduce new functional groups that modify the compound’s biological activity .

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. Its structural similarity to natural alkaloids makes it a candidate for studying receptor interactions and enzyme inhibition .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders, given its ability to interact with neurotransmitter systems .

Industry

In industry, this compound can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

  • (S)-Norcoclaurine
  • Demethylcoclaurine
  • Lamellarins

Uniqueness

What sets (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C17H19NO3/c1-21-17-15(20)7-4-12-8-9-18-14(16(12)17)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m0/s1

InChI Key

UZZYURWORKFYHJ-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C=CC2=C1[C@@H](NCC2)CC3=CC=C(C=C3)O)O

Canonical SMILES

COC1=C(C=CC2=C1C(NCC2)CC3=CC=C(C=C3)O)O

Origin of Product

United States

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